molecular formula C17H19ClN4O3 B2819719 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide CAS No. 2034530-16-8

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide

Cat. No. B2819719
M. Wt: 362.81
InChI Key: YJBHCWQZHFQNLP-UHFFFAOYSA-N
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Description

The compound’s name suggests it’s an amide derivative with a piperidine ring, a pyrimidine ring, and a phenyl ring in its structure. The exact properties would depend on the specific arrangement of these groups.



Synthesis Analysis

The synthesis would likely involve the reaction of a 5-chloropyrimidin-2-yl)oxy compound with a 4-methoxyphenyl)piperidine-1-carboxamide. The specifics would depend on the exact synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure analysis would involve determining the exact arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The reactivity would likely be influenced by the presence of the amide, pyrimidine, and phenyl groups.



Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability. These properties would be influenced by the compound’s molecular structure.


Scientific Research Applications

Synthesis and Biological Activity

  • Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research highlights the potential of structurally similar compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Renin Inhibitors for Hypertension : Tokuhara et al. (2018) discovered novel benzimidazole derivatives as potent renin inhibitors, demonstrating improved pharmacokinetic profiles for hypertension management. These findings suggest the importance of chemical modifications to enhance drug efficacy and bioavailability (Tokuhara et al., 2018).

  • Antimicrobial Agents : Several studies focused on the synthesis of new compounds with antimicrobial activities. For example, Abdel-rahman et al. (2002) and Hossan et al. (2012) developed compounds with promising in vitro antimicrobial activities, indicating the potential of these chemical structures in combating microbial resistance (Abdel-rahman et al., 2002); (Hossan et al., 2012).

  • Anticancer and Anti-Angiogenic Agents : Kambappa et al. (2017) synthesized novel piperidine carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. This research provides insights into the development of anticancer agents targeting angiogenesis and DNA integrity (Kambappa et al., 2017).

Safety And Hazards

The safety and hazards of the compound would depend on its reactivity and biological activity. Standard lab safety procedures should be followed when handling it.


Future Directions

Future research could involve further studying the compound’s properties, developing new synthetic routes, or exploring its potential uses in fields like medicine or materials science.


Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general analysis and may not apply to all aspects of the compound you mentioned.


properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c1-24-14-6-4-13(5-7-14)21-17(23)22-8-2-3-15(11-22)25-16-19-9-12(18)10-20-16/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBHCWQZHFQNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide

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